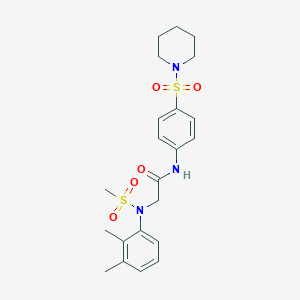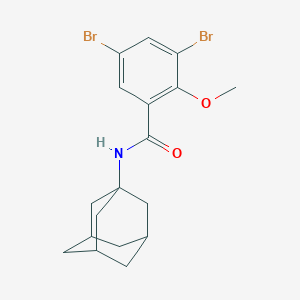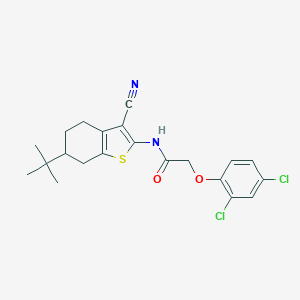
Cambridge id 6853530
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cambridge id 6853530 is a chemical compound that has been extensively studied in scientific research for its potential therapeutic applications. This compound belongs to the family of small molecules known as synthetic retinoids, which are structurally similar to vitamin A. In
Mecanismo De Acción
The mechanism of action of Cambridge id 6853530 is not fully understood, but it is believed to involve the activation of retinoid receptors, which are nuclear receptors that regulate gene expression. This compound has been shown to selectively bind to retinoid receptors and induce their transcriptional activity, leading to downstream effects on cell differentiation, proliferation, and apoptosis.
Biochemical and Physiological Effects
Cambridge id 6853530 has been shown to have several biochemical and physiological effects in various cell types. In cancer cells, this compound has been found to induce the expression of differentiation markers and inhibit the expression of proliferation markers. In immune cells, Cambridge id 6853530 has been shown to modulate cytokine production and reduce inflammation. In skin cells, this compound has been found to increase collagen production and improve skin texture.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Cambridge id 6853530 in lab experiments is its specificity for retinoid receptors, which allows for selective modulation of gene expression. Another advantage is its stability in organic solvents, which allows for easy preparation of stock solutions. However, one limitation of using this compound is its potential toxicity, which requires careful dosing and monitoring in cell culture and animal studies.
Direcciones Futuras
Future research on Cambridge id 6853530 could focus on several directions, including the development of more potent and selective analogs, the investigation of its effects on other diseases, and the exploration of its mechanism of action in more detail. Additionally, the potential use of this compound in combination with other drugs or therapies could be explored to enhance its therapeutic efficacy.
Métodos De Síntesis
The synthesis of Cambridge id 6853530 involves several steps, including the condensation of a ketone with an aldehyde, followed by a Wittig reaction and subsequent reduction. The final product is a white crystalline powder that is soluble in organic solvents such as chloroform and methanol.
Aplicaciones Científicas De Investigación
Cambridge id 6853530 has been studied extensively for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and dermatological conditions. In cancer research, this compound has been shown to induce cell differentiation and inhibit cell proliferation in various cancer cell lines. In autoimmune disorders, Cambridge id 6853530 has been found to modulate the immune response and reduce inflammation. In dermatological research, this compound has been shown to improve skin texture and reduce the appearance of wrinkles.
Propiedades
Nombre del producto |
Cambridge id 6853530 |
|---|---|
Fórmula molecular |
C22H29N3O5S2 |
Peso molecular |
479.6 g/mol |
Nombre IUPAC |
2-(2,3-dimethyl-N-methylsulfonylanilino)-N-(4-piperidin-1-ylsulfonylphenyl)acetamide |
InChI |
InChI=1S/C22H29N3O5S2/c1-17-8-7-9-21(18(17)2)25(31(3,27)28)16-22(26)23-19-10-12-20(13-11-19)32(29,30)24-14-5-4-6-15-24/h7-13H,4-6,14-16H2,1-3H3,(H,23,26) |
Clave InChI |
DJRMBMBSJCAVOW-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)N(CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3)S(=O)(=O)C)C |
SMILES canónico |
CC1=C(C(=CC=C1)N(CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3)S(=O)(=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-oxo-3-(2-oxo-2-phenylethoxy)-2,3-dihydro-1H-benzimidazol-1-yl]methyl benzoate](/img/structure/B301737.png)


![N-[2-methyl-5-({[(2-thienylcarbonyl)amino]carbothioyl}amino)phenyl]-N'-(2-thienylcarbonyl)thiourea](/img/structure/B301741.png)
![N-{4-[(3-{[(4-chlorophenyl)sulfonyl]amino}-7-methyl-2-quinoxalinyl)amino]-2-methoxyphenyl}-2-methylpropanamide](/img/structure/B301742.png)

![N-({4-[(propanoylcarbamothioyl)amino]phenyl}carbamothioyl)thiophene-2-carboxamide](/img/structure/B301744.png)
![4-[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-2-ethoxyphenyl thiophene-2-carboxylate](/img/structure/B301746.png)
![4-[4-[3-methoxy-4-(2-phenylethoxy)benzylidene]-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B301747.png)

![propan-2-yl (2E)-2-(4-fluorobenzylidene)-5-(3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301753.png)
![isopropyl 5-(3-methoxyphenyl)-7-methyl-2-[(5-methyl-2-furyl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301755.png)
![7-(2,3-dimethoxyphenyl)-10-[(1-ethyl-1H-indol-3-yl)methylene]-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B301757.png)
